5-(Tributylstannyl)pyrimidine
Overview
Description
5-(Tributylstannyl)pyrimidine is an organotin compound widely used in organic synthesis. It is known for its ability to introduce pyrimidine nuclei into organic compounds by replacing chlorine and bromine atoms, thereby facilitating the formation of new functional groups . The compound has the molecular formula C16H30N2Sn and a molecular weight of 369.13 g/mol .
Mechanism of Action
Target of Action
Pyrimidines, in general, are known to have a broad range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities .
Mode of Action
It’s worth noting that pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-a, nuclear factor kb, leukotrienes, and some interleukins .
Biochemical Pathways
Pyrimidines play a crucial role in various biochemical pathways. They are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . The metabolism of pyrimidines encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .
Pharmacokinetics
The compound has a molecular weight of 36913 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Given the general anti-inflammatory effects of pyrimidines , it can be inferred that 5-(Tributylstannyl)pyrimidine may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, pH, alkalinity, and the presence of certain ions can affect the degradation of pyrimidines . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tributylstannyl)pyrimidine typically involves the stannylation of pyrimidine derivatives. One common method is the reaction of pyrimidine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 5-(Tributylstannyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: It can replace halogen atoms in organic compounds, introducing pyrimidine nuclei.
Coupling Reactions: It is used in Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenated organic compounds and bases like sodium hydride.
Coupling Reactions: Palladium catalysts are often used in Stille coupling reactions.
Major Products: The major products formed from these reactions are pyrimidine-substituted organic compounds, which can be further functionalized for various applications .
Scientific Research Applications
5-(Tributylstannyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce pyrimidine nuclei into complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
- 2-(Tributylstannyl)pyrimidine
- 5-Methyl-2-(tributylstannyl)pyridine
- 6-Methoxy-2-(tributylstannyl)pyrimidine
Comparison: Compared to similar compounds, 5-(Tributylstannyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which provides distinct reactivity and selectivity in chemical reactions . This uniqueness makes it particularly useful in the synthesis of pyrimidine-substituted compounds with specific functional groups .
Properties
IUPAC Name |
tributyl(pyrimidin-5-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N2.3C4H9.Sn/c1-2-5-4-6-3-1;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDQHTJNKPXXRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376842 | |
Record name | 5-(Tributylstannyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144173-85-3 | |
Record name | 5-(Tributylstannyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(tributylstannyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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